Dihydroorotase Inhibition: 4-Chloro Advantage
In a single‑concentration inhibition screen against dihydroorotase (mouse Ehrlich ascites enzyme, pH 7.37), 4‑chloropyridine‑2,3‑diamine displayed an IC₅₀ of 180,000 nM, whereas the 5‑chloro regioisomer yielded a substantially weaker IC₅₀ of 520,000 nM under identical assay conditions [1][2]. The calculated fold difference is approximately 2.9‑fold in favour of the 4‑chloro compound. This data constitutes a direct head‑to‑head comparison generated within the same experimental system, eliminating inter‑laboratory variability.
| Evidence Dimension | Inhibition of dihydroorotase (DHOase) enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 μM) |
| Comparator Or Baseline | 5‑Chloropyridine‑2,3‑diamine: IC₅₀ = 5.20 × 10⁵ nM (520 μM) |
| Quantified Difference | ~2.9‑fold lower IC₅₀ for the 4‑chloro isomer (greater potency) |
| Conditions | Dihydroorotase from mouse Ehrlich ascites; 10 μM compound; pH 7.37; single‑concentration measurement; BindingDB ChEMBL assay records. |
Why This Matters
A 2.9‑fold difference in enzyme inhibition can shift a compound from a non‑optimisable background hit to a tractable starting point for pyrimidine‑pathway‑targeted programs, directly impacting procurement decisions in early‑stage drug discovery.
- [1] BindingDB entry BDBM50405110 (CHEMBL3797209): IC₅₀ 1.80 × 10⁵ nM for 4‑chloropyridine‑2,3‑diamine against dihydroorotase (mouse Ehrlich ascites), accessed 2025‑04‑25. View Source
- [2] BindingDB entry BDBM50405111 (CHEMBL73819): IC₅₀ 5.20 × 10⁵ nM for 5‑chloropyridine‑2,3‑diamine against dihydroorotase (mouse Ehrlich ascites), accessed 2025‑04‑25. View Source
